2-(3-Chloropropyl)-1,3-dioxolane
Overview
Description
2-(3-Chloropropyl)-1,3-dioxolane is an organic compound with the empirical formula C6H11ClO2 . It is also known as 4-Chlorobutyraldehyde ethylene acetal . It is a masked γ-chlorobutyraldehyde and was used for the introduction of 3-(1,3-dioxolan-2-yl)propyl moiety .
Molecular Structure Analysis
The molecular weight of 2-(3-Chloropropyl)-1,3-dioxolane is 150.60 g/mol . The InChI string isInChI=1S/C6H11ClO2/c7-3-1-2-6-8-4-5-9-6/h6H,1-5H2
. Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(3-Chloropropyl)-1,3-dioxolane include a refractive index of n20/D 1.453, boiling point of 93-94 °C/12 mmHg (lit.), and a density of 1.142 g/mL at 20 °C (lit.) .Scientific Research Applications
Nanotechnology and Chemical Engineering
“2-(3-Chloropropyl)-1,3-dioxolane” can be grafted onto surfaces like halloysite nanotubes to create materials with high chemical activity. These materials are promising for applications in chemical engineering and nanotechnology due to their potential to react with other active molecules and form new materials .
Surface and Colloid Chemistry
Research on selective mineral flotation has highlighted the importance of understanding the surface and colloid chemistry of minerals. “2-(3-Chloropropyl)-1,3-dioxolane” could play a role in this field by affecting the solubility and aqueous solution chemistry of added reagents .
Crystal Chemistry
The crystal chemistry of minerals is essential for various scientific applications, including the development of new materials and the study of mineral properties. The unique structure of “2-(3-Chloropropyl)-1,3-dioxolane” may contribute to this field by influencing the crystal growth and formation processes .
Future Directions
While specific future directions for 2-(3-Chloropropyl)-1,3-dioxolane are not mentioned in the retrieved papers, piperidines, which are structurally similar, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
2-(3-chloropropyl)-1,3-dioxolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2/c7-3-1-2-6-8-4-5-9-6/h6H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPUNVFDQXYNDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80338934 | |
Record name | 2-(3-Chloropropyl)-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80338934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloropropyl)-1,3-dioxolane | |
CAS RN |
16686-11-6 | |
Record name | 2-(3-Chloropropyl)-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80338934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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